5-Methoxy-1,2,3,4-tetrahydroquinoline
Overview
Description
5-Methoxy-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline, which is an organic compound that is the semi-hydrogenated derivative of quinoline . It is a colorless oil . Tetrahydroquinoline is an important structural motif of various natural products and therapeutic lead compounds .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinoline derivatives has garnered significant attention in recent years . Various multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroquinolines have been explored . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .
Molecular Structure Analysis
The saturated part of the 1,2,3,4-tetrahydroquinoline molecule allows for the possibility of multiple conformers’ existence . High-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations, was used to determine the precise molecular structures of the conformers of tetrahydroquinoline .
Chemical Reactions Analysis
Tetrahydroquinolines are produced by hydrogenation of quinolines . Because the hydrogenation is reversible, tetrahydroquinoline has been often examined as a hydrogen-donor solvent in coal liquifaction . Using homogeneous catalysts, asymmetric hydrogenation has been demonstrated .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,3,4-tetrahydroquinoline derivatives can vary. For example, 1,2,3,4-Tetrahydroquinoline has a melting point of 9-14 °C (lit.) and a boiling point of 113-117 °C/10 mmHg (lit.) . Its density is 1.061 g/mL at 25 °C (lit.) .
Scientific Research Applications
Tubulin-Polymerization Inhibitors
5-Methoxy-1,2,3,4-tetrahydroquinoline derivatives have been studied for their potential as tubulin-polymerization inhibitors targeting the colchicine site. For instance, modifications of the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety in prior leads produced new compounds with significant potency against tubulin assembly and substantial inhibition of colchicine binding. These compounds displayed cytotoxic activity and disrupted microtubule formation, indicating potential antitumor activity (Wang et al., 2014).
Antibacterial Agents
A series of 2,4-diamino-5-[(1,2,3,4-tetrahydro-6-quinolyl)methyl]pyrimidines, including derivatives of this compound, demonstrated excellent inhibition of bacterial dihydrofolate reductase. These compounds also showed broad-spectrum antibacterial activity, suggesting their usefulness in developing new antibacterial agents (Rauckman et al., 1989).
Antioxidant Activities
This compound derivatives were evaluated for their antioxidant activities. Some derivatives, like 6-methoxy-1,2,3,4-tetrahydroquinolines, showed potent antioxidant effects, indicating their potential application in preventing oxidative stress (Nishiyama et al., 2002).
Antifungal Properties
Several 4-aryl-3-methyl-1,2,3,4-tetrahydroquinoline derivatives were synthesized and evaluated for their antifungal properties. Compounds like 6-methoxy-4-(4-hydroxi-3-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline exhibited significant in vitro activity against dermatophytes, highlighting their potential as antifungal agents (Bohórquez et al., 2015).
Corrosion Inhibition
This compound derivatives have been investigated as corrosion inhibitors. They demonstrated significant inhibitory effects towards the corrosion of mild steel in hydrochloric acid, suggesting their potential application in industrial corrosion protection (Khan et al., 2017).
Antifungal Metabolites
This compound derivatives were identified as new membrane-interacting lipophilic metabolites with antifungal properties. These compounds inhibited the growth of wild-type fission yeast and demonstrated potential as novel antifungals targeting cell membranes (Sugiyama et al., 2015).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
5-methoxy-1,2,3,4-tetrahydroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-10-6-2-5-9-8(10)4-3-7-11-9/h2,5-6,11H,3-4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYLLSIZQCGTMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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